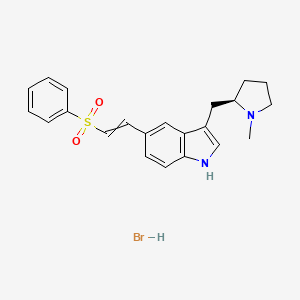
5-(2-(Benzenesulfonyl)Vinyl)-3-(1-Methylpyrrolidin-2(R)-ylmethyl)-1H-Indole Hydr
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-(Benzenesulfonyl)Vinyl)-3-(1-Methylpyrrolidin-2(R)-ylmethyl)-1H-Indole Hydr (also known as 5-Vinyl-1H-indole-3-ylmethyl-2-(benzenesulfonyl)pyrrolidine-1-methanol) is an organic compound with a molecular weight of 442.5 g/mol. It is a synthetic molecule that has been used in scientific research for a variety of purposes. This compound has attracted the attention of researchers due to its potential applications in the fields of medicinal chemistry and drug design.
Aplicaciones Científicas De Investigación
5-Vinyl-1H-indole-3-ylmethyl-2-(benzenesulfonyl)pyrrolidine-1-methanol has been used in scientific research for a variety of applications. It has been used as a substrate for the synthesis of novel indole derivatives, which are potentially useful for medicinal chemistry and drug design. It has also been used in the synthesis of a range of other compounds, such as indole alkaloids, indole-3-carboxylic acid derivatives, and indole-3-acetic acid derivatives.
Mecanismo De Acción
The mechanism of action of 5-Vinyl-1H-indole-3-ylmethyl-2-(benzenesulfonyl)pyrrolidine-1-methanol is not yet fully understood. However, it is believed that the compound acts as a prodrug, which is metabolized by the body to produce active metabolites that exert their effects on the body. It is also believed that the compound may act as a modulator of certain cellular processes, such as transcription and translation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Vinyl-1H-indole-3-ylmethyl-2-(benzenesulfonyl)pyrrolidine-1-methanol are not yet fully understood. However, the compound has been shown to have a range of effects on the body, including anti-inflammatory, anti-cancer, and anti-microbial activities. It has also been shown to have potential therapeutic effects in animal models of Parkinson’s disease, Alzheimer’s disease, and Huntington’s disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-Vinyl-1H-indole-3-ylmethyl-2-(benzenesulfonyl)pyrrolidine-1-methanol in lab experiments include its low cost and ease of synthesis. It is also a relatively stable compound and can be stored at room temperature for long periods of time. However, the compound is not water-soluble and must be dissolved in an organic solvent before use. In addition, the compound is not very reactive and may require the use of catalysts or other reagents to achieve the desired reaction.
Direcciones Futuras
The potential future directions for 5-Vinyl-1H-indole-3-ylmethyl-2-(benzenesulfonyl)pyrrolidine-1-methanol include further research into its mechanism of action, as well as its potential therapeutic applications. It may also be useful in the synthesis of novel indole derivatives and other compounds for use in medicinal chemistry and drug design. In addition, further research into the compound’s biochemical and physiological effects may reveal new therapeutic applications. Finally, further research into the compound’s advantages and limitations for lab experiments may lead to more efficient synthesis methods.
Métodos De Síntesis
The synthesis method for 5-Vinyl-1H-indole-3-ylmethyl-2-(benzenesulfonyl)pyrrolidine-1-methanol involves a series of steps. First, 2-benzene sulfonyl chloride is reacted with 1-methylpyrrolidine in an aqueous solution of sodium hydroxide. This reaction produces the desired product, 5-Vinyl-1H-indole-3-ylmethyl-2-(benzenesulfonyl)pyrrolidine-1-methanol, along with a byproduct, sodium chloride. The reaction is carried out at room temperature and the product is isolated by filtration. The product is then purified by recrystallization.
Propiedades
IUPAC Name |
5-[(E)-2-(benzenesulfonyl)ethenyl]-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indole;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2S.BrH/c1-24-12-5-6-19(24)15-18-16-23-22-10-9-17(14-21(18)22)11-13-27(25,26)20-7-3-2-4-8-20;/h2-4,7-11,13-14,16,19,23H,5-6,12,15H2,1H3;1H/b13-11+;/t19-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMROSCOXMGJMKR-FIBBSPRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CC2=CNC3=C2C=C(C=C3)C=CS(=O)(=O)C4=CC=CC=C4.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@@H]1CC2=CNC3=C2C=C(C=C3)/C=C/S(=O)(=O)C4=CC=CC=C4.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25BrN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-(Benzenesulfonyl)Vinyl)-3-(1-Methylpyrrolidin-2(R)-ylmethyl)-1H-Indole Hydr | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

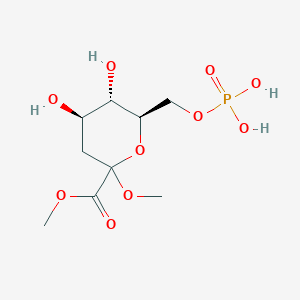
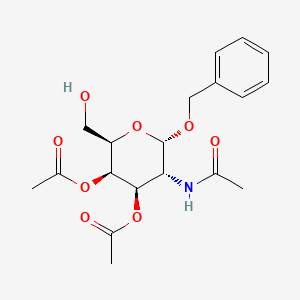
![(3R,4S,5R,6S)-1-Aza-4-hydroxy-5-formyl-6-isopropyl-3-methyl-7-oxabicycl[3.3.0]octan-2-one](/img/structure/B1140164.png)
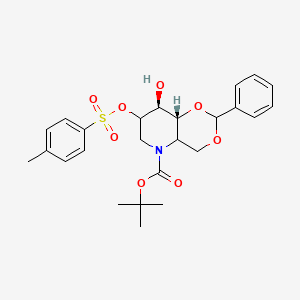
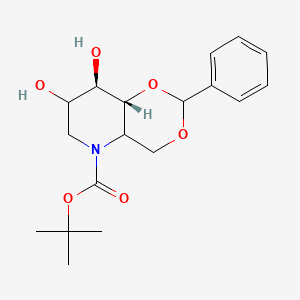
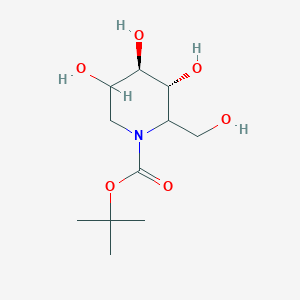

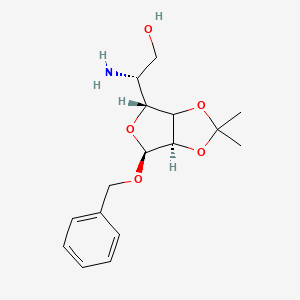
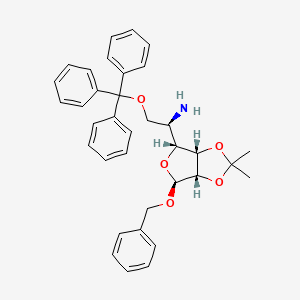
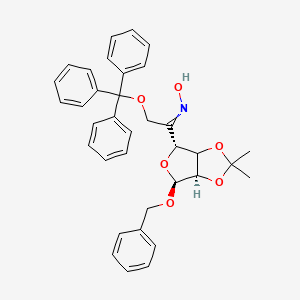
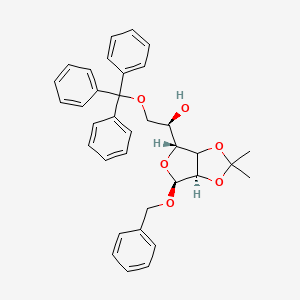

![(5S)-5-[(1S)-Methylpropyl]-morpholin-3-one](/img/structure/B1140181.png)
